molecular formula C7H8FNO B1288518 5-(Aminomethyl)-2-fluorophenol CAS No. 71288-96-5

5-(Aminomethyl)-2-fluorophenol

Cat. No.: B1288518
CAS No.: 71288-96-5
M. Wt: 141.14 g/mol
InChI Key: MITDKCUPBXYTCM-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-fluorophenol is an organic compound characterized by the presence of an amino group attached to a methyl group, which is further connected to a fluorinated phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-fluorophenol typically involves the introduction of an amino group to a fluorinated phenol precursor. One common method is the reductive amination of 2-fluorobenzaldehyde with formaldehyde and ammonia, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often require a solvent like ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced catalytic systems to ensure efficient production. The use of green chemistry principles, such as minimizing waste and using eco-friendly solvents, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, reduced amines, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Aminomethyl)-2-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorinated phenol ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a fluorine atom.

    5-(Aminomethyl)-2-chlorophenol: Contains a chlorine atom instead of fluorine.

    5-(Aminomethyl)-2-bromophenol: Contains a bromine atom instead of fluorine.

Uniqueness

5-(Aminomethyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with other molecules, making it valuable in various applications .

Properties

IUPAC Name

5-(aminomethyl)-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITDKCUPBXYTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901285
Record name NoName_380
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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